2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,4,6-trimethyl-substituted benzene ring linked to a 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is notable for its conformational rigidity, while the sulfonamide group enhances solubility and hydrogen-bonding capacity. The methyl substituents on the benzene ring may influence steric and electronic properties, impacting bioavailability and target interaction .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-10-23-19-8-7-18(13-17(19)6-9-20(23)24)22-27(25,26)21-15(3)11-14(2)12-16(21)4/h7-8,11-13,22H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJTVUWFPOHZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to introduce additional functional groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups on the quinoline ring.
Reduction: Conversion of the sulfonamide group to an amine.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline derivative may also interact with DNA or proteins, affecting their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Core Scaffold: The compound shares a tetrahydroquinoline core with sulfonamide-linked aromatic systems, similar to derivatives in and .
- Substituent Variations: Benzene Ring: The 2,4,6-trimethyl substitution distinguishes it from analogs like N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (), which lacks methyl groups on the benzene ring. Alkyl Chains: The 1-propyl group on the tetrahydroquinoline nitrogen is conserved in some analogs (e.g., ), but others feature bulkier substituents (e.g., naphthalenylmethyl groups in ).
Table 1: Structural Differences Among Analogs
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- The tetrahydroquinoline scaffold contributes to moderate logP values (~3.5–4.2), as inferred from structurally related sulfonamides .
Metabolic Stability
- Methyl groups on the benzene ring may slow oxidative metabolism by cytochrome P450 enzymes, as seen in similar tri-substituted aromatic systems .
Receptor Binding (ABA Mimicry)
The compound’s structural analog in (N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide) binds to the abscisic acid (ABA) receptor PYL2 and phosphatase HAB1, mimicking ABA’s function. Key comparisons:
- Binding Affinity : Methyl substitutions (as in the target compound) could enhance hydrophobic interactions with receptor pockets, improving affinity over unsubstituted analogs.
- Conformational Effects: The 2-oxo group in the tetrahydroquinoline scaffold stabilizes a lactam conformation, critical for mimicking ABA’s carboxylate group .
Table 2: Activity Comparison
*Theoretical values based on structural optimization trends.
Biological Activity
2,4,6-Trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure which includes a sulfonamide group and a tetrahydroquinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 342.42 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Phospholipase Activation : Studies have shown that related compounds activate phospholipase C, which plays a crucial role in cellular signaling pathways. This activation can lead to increased intracellular calcium levels, influencing various physiological processes such as smooth muscle contraction and apoptosis .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in certain cell types. The mechanism involves an increase in cytoplasmic calcium concentration, which is critical for triggering apoptotic pathways .
- Vascular Reactivity : In experimental models, the compound has been observed to enhance vascular smooth muscle reactivity. This effect is mediated by an increase in calcium influx from both intra- and extracellular stores, suggesting potential implications for cardiovascular health .
Case Studies
Several studies have explored the biological activity of similar sulfonamide compounds:
Therapeutic Potential
The biological activities exhibited by 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide suggest its potential as a therapeutic agent in various conditions:
- Cardiovascular Diseases : Due to its effects on vascular smooth muscle reactivity and calcium signaling.
- Cancer Therapy : Its ability to induce apoptosis could be harnessed for targeted cancer treatments.
- Anti-inflammatory Applications : The anti-inflammatory properties observed in related compounds indicate potential use in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
